molecular formula C18H25NO6 B12983983 Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate

Cat. No.: B12983983
M. Wt: 351.4 g/mol
InChI Key: OCBUGPAQVZSMFX-UHFFFAOYSA-N
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Description

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a chemical compound with the molecular formula C18H25NO6 and a molecular weight of 351.39 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyethoxy group, and a tetrahydrocyclopenta[d][1,3]dioxol ring. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves several steps. One common synthetic route includes the reaction of a suitable precursor with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate can be compared with other similar compounds, such as:

    Benzyl (6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate: This compound has a similar structure but lacks the hydroxyethoxy group, which may result in different chemical and biological properties.

    Benzyl (6-methoxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate:

Biological Activity

Benzyl (6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C₁₆H₂₁N₁O₅
  • Molecular Weight : 307.34 g/mol
  • CAS Number : 2381860-79-1

The structural complexity of the compound, featuring a carbamate group and a dioxole ring, contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that benzyl carbamates can exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, benzyl carbamates have been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death .
  • Antimicrobial Properties : Some derivatives of benzyl carbamates have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions .
  • Neuroprotective Effects : There is emerging evidence that compounds like benzyl carbamate can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Study: Anticancer Activity

A study conducted on the effects of benzyl carbamates on prostate cancer cells demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. The study highlighted the potential of this compound as a lead compound for further development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that similar benzyl carbamate derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial membrane integrity and inhibited biofilm formation, suggesting potential applications in treating infections resistant to conventional antibiotics .

Properties

IUPAC Name

benzyl N-[4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2)24-15-13(10-14(16(15)25-18)22-9-8-20)19-17(21)23-11-12-6-4-3-5-7-12/h3-7,13-16,20H,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBUGPAQVZSMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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